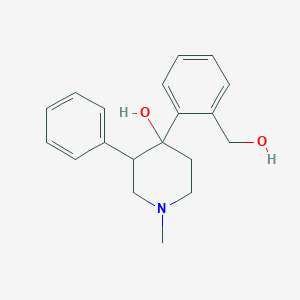

4-(2-(Hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol

Description

Propriétés

IUPAC Name |

4-[2-(hydroxymethyl)phenyl]-1-methyl-3-phenylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-20-12-11-19(22,17-10-6-5-9-16(17)14-21)18(13-20)15-7-3-2-4-8-15/h2-10,18,21-22H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFVMTWOCWGCAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)C2=CC=CC=C2)(C3=CC=CC=C3CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

Final Assembly: The final compound is assembled by combining the substituted piperidine with phenyl and methyl groups under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-(Hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

Substitution: The phenyl and hydroxymethyl groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include aldehyde, carboxylic acid, and various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : C₁₉H₂₃NO₂

- Molecular Weight : 297.39 g/mol

- CAS Number : 218288-32-5

- MDL Number : MFCD18207051

Structural Information

The compound features a piperidine ring substituted with a hydroxymethyl group and phenyl groups, contributing to its unique chemical behavior and potential biological activity.

Hazard Classification

The compound is classified with several hazard statements including:

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Pharmaceutical Development

Research indicates that derivatives of piperidine, including this compound, exhibit significant pharmacological properties. They are often explored for their potential as analgesics, antidepressants, and antipsychotics due to their ability to interact with neurotransmitter systems.

Neuroscience Studies

Studies have shown that compounds similar to 4-(2-(Hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol can modulate dopamine and serotonin receptors, making them candidates for investigating neurological disorders such as schizophrenia and depression. For instance, a case study highlighted the compound's role in receptor binding assays, demonstrating its potential efficacy in modulating neurochemical pathways .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activities or novel properties. A documented synthesis pathway involves the reaction of substituted phenylpiperidines with hydroxymethyl groups under controlled conditions .

Toxicological Assessments

Given its classification as harmful, this compound is also used in toxicological studies to assess safety profiles for pharmaceutical applications. Research has focused on understanding its metabolic pathways and potential toxic effects in vivo and in vitro .

Case Study 1: Pharmacological Screening

A recent study evaluated the analgesic properties of piperidine derivatives, including this compound. The results indicated promising analgesic effects comparable to established medications, suggesting its potential use in pain management therapies .

Case Study 2: Neurotransmitter Interaction

Another significant study investigated how variations of this compound affect serotonin receptor activity. The findings revealed that certain modifications enhance receptor affinity, indicating potential applications in developing antidepressant medications .

Mécanisme D'action

The mechanism of action of 4-(2-(Hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs include other piperidin-4-ol derivatives with variations in substituent groups. Key comparisons are summarized below:

Physicochemical and Pharmacokinetic Properties

- Solubility: The hydroxymethyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogs like 1-methyl-4-phenylpiperidin-4-ol (logP ~2.1 vs. ~3.5) .

- Metabolic Stability : Fluorinated analogs (e.g., 4-(4-fluorophenyl)-3-methyl-2,6-diphenylpiperidin-4-ol) exhibit slower hepatic clearance due to fluorine’s electron-withdrawing effects, whereas the hydroxymethyl group in the target compound may increase susceptibility to glucuronidation .

- Receptor Binding : Haloperidol metabolites (e.g., 1-methyl-4-phenylpiperidin-4-ol) show strong dopamine D2 receptor affinity (IC50 ~10 nM), while the target compound’s hydroxymethylphenyl group may shift selectivity toward serotonin receptors (5-HT2A/2C) .

Activité Biologique

4-(2-(Hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol (CAS: 218288-32-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : CHNO

- Molar Mass : 297.39 g/mol

- CAS Number : 218288-32-5

- Storage Conditions : Recommended at -20°C .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including compounds structurally related to 4-(2-(hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol. Notably, these compounds have demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 - 75.3 |

| COV318 (Ovarian) | 31.5 |

| OVCAR-3 (Ovarian) | 43.9 |

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism by which 4-(2-(hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol exerts its effects is still under investigation. However, studies involving related piperidine compounds indicate that they may act as inhibitors of the monoacylglycerol lipase (MAGL), an enzyme implicated in the endocannabinoid system and cancer progression. The binding interactions within the MAGL active site are crucial for their inhibitory activity, suggesting a competitive inhibition model .

Case Studies and Research Findings

- Antiproliferative Activity : In a comparative study, benzoylpiperidine derivatives showed IC values ranging from low nanomolar to micromolar concentrations against various cancer cell lines, indicating strong antiproliferative activity, particularly in ovarian and breast cancers .

- Structural Modifications : Structural optimization of benzoylpiperidine derivatives has led to enhanced MAGL inhibition and improved selectivity over other enzymes in the endocannabinoid system. The introduction of hydroxyl groups and other substituents has been shown to significantly enhance biological activity .

- In Vivo Studies : Preliminary in vivo studies suggest that compounds with similar structures may also exhibit neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease through inhibition of cholinesterases .

Q & A

Q. How can the purity of 4-(2-(Hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol be validated during synthesis?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment. A validated protocol involves using a mobile phase of methanol and a sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid). System suitability tests, including retention time reproducibility and peak symmetry, should precede analysis . For impurities, gradient elution or mass spectrometry-coupled HPLC may resolve co-eluting species.

Q. What synthetic routes are feasible for introducing the hydroxymethylphenyl group into the piperidine scaffold?

Methodological Answer: The hydroxymethyl group can be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling using a boronic ester precursor. Post-functionalization via hydroxylation (e.g., using oxone or mCPBA) of a methyl-substituted intermediate is also viable. For example, describes a similar synthesis involving piperidine derivatives with chlorophenyl groups, emphasizing NaOH-mediated coupling in dichloromethane .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves substituent positions on the piperidine ring and phenyl groups. Infrared (IR) spectroscopy confirms hydroxyl (-OH) and aromatic C-H stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemistry, as demonstrated in for analogous piperidinols .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., axial vs. equatorial hydroxyl orientation) be controlled during synthesis?

Methodological Answer: The hydroxyl group’s conformation depends on steric and electronic factors. highlights that equatorial positioning is rare in piperidinols with bulky substituents. To favor equatorial orientation, use bulky protecting groups (e.g., tert-butyldimethylsilyl) during synthesis or employ chiral auxiliaries. Computational modeling (DFT) can predict stable conformers pre-synthesis .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., buffer pH, solvent polarity). Cross-validate results using orthogonal assays (e.g., cell-based vs. enzymatic). For example, if a receptor-binding assay contradicts enzyme inhibition data, perform competitive binding studies with labeled ligands (see ’s approach for quinoline derivatives) . Normalize data to internal controls (e.g., reference inhibitors) to minimize variability.

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer: Design a library of analogs with modifications to the hydroxymethylphenyl, methyl, or 3-phenyl groups. Use parallel synthesis or combinatorial chemistry (e.g., Ugi reaction for piperidine diversification). Assess biological activity in dose-response assays and correlate substituent effects with computational descriptors (e.g., logP, polar surface area). ’s pyrazole derivatization strategy exemplifies this approach .

Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?

Methodological Answer:

- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Permeability: Use Caco-2 cell monolayers or PAMPA assays.

- Plasma protein binding: Employ equilibrium dialysis or ultrafiltration. Reference ’s buffer system for LC-MS compatibility to avoid ion suppression .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different solvents?

Methodological Answer: Solubility discrepancies often stem from polymorphic forms or residual solvents. Characterize the solid-state form via Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). For example, ’s synthesis protocol includes rigorous washing with dichloromethane to remove impurities affecting solubility . Use saturated shake-flask methods under controlled temperature/pH for reproducibility.

Safety and Compliance

Q. What safety protocols are critical during large-scale synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.